molecular formula C18H21ClN2O2S B2854078 3-chloro-4-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide CAS No. 1705093-05-5

3-chloro-4-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2854078
CAS No.: 1705093-05-5
M. Wt: 364.89
InChI Key: PJIPFIHILFPRSE-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a chloro and methyl group The compound also contains a pyrrolidine ring attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the sulfonation of 3-chloro-4-methylbenzenesulfonyl chloride, followed by the introduction of the pyrrolidine moiety through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

3-chloro-4-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-chloro-4-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide exerts its effects involves the inhibition of specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By binding to the active site of these enzymes, the compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-ethyl-1-methyl-N-((4-methylphenoxy)phenyl)methyl-1H-pyrazole-5-carboxamide
  • 6-((3S,4S)-3,4-dihydroxypyrrolidin-1-yl)-2-((S)-3-hydroxy-3-methylpyrrolidin-1-yl)-4-(trifluoromethyl)nicotinonitrile

Uniqueness

3-chloro-4-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonamide and a pyrrolidine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

3-chloro-4-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S/c1-14-9-10-17(12-18(14)19)24(22,23)20-13-16-8-5-11-21(16)15-6-3-2-4-7-15/h2-4,6-7,9-10,12,16,20H,5,8,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIPFIHILFPRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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